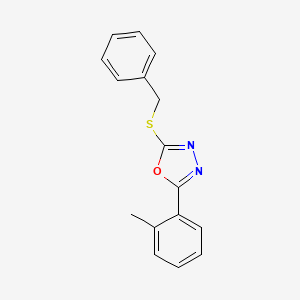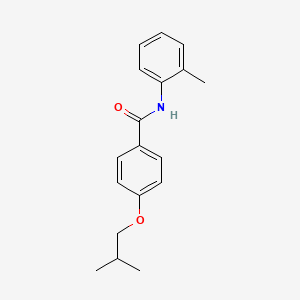
2-(benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, the compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(Benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. For example, the compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that the compound may have potential therapeutic applications for the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole is its diverse biological activities, which make it a promising lead compound for the development of novel therapeutics. In addition, the compound is relatively easy to synthesize and has been reported to exhibit good stability under various conditions. However, one of the limitations of the compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole. One possible direction is the development of analogs of the compound with improved solubility and potency. In addition, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Finally, the compound may have potential applications in the treatment of a range of diseases, including cancer, inflammation, and oxidative stress-related disorders, and further studies are needed to explore these potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole involves the reaction of 2-methylbenzene-1,3-diamine and benzyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate thiourea, which subsequently undergoes cyclization to form the oxadiazole ring. This method has been reported to yield the compound in good to excellent yields.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential therapeutic properties. The compound has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. In addition, the compound has been shown to possess potent antioxidant and free radical scavenging properties.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-5-6-10-14(12)15-17-18-16(19-15)20-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOLFQWQTSGIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)
